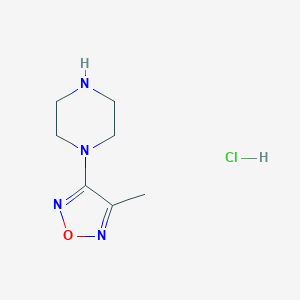

1-(4-Methyl-1,2,5-oxadiazol-3-yl)piperazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

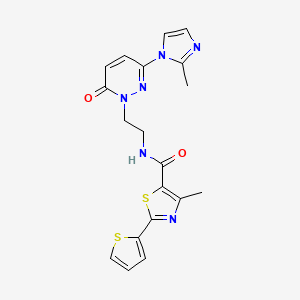

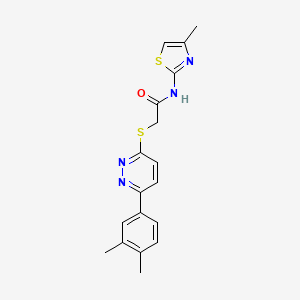

“1-(4-Methyl-1,2,5-oxadiazol-3-yl)piperazine hydrochloride”, also known as MOP or 4-MeO-PIP3, is a compound that has gained interest in scientific research due to its potential implications in various fields of research and industry. It is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .

Synthesis Analysis

Oxadiazoles, the core structure of this compound, have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The synthesis of all regioisomeric forms of oxadiazoles has been covered in various studies .

Molecular Structure Analysis

The molecular formula of “this compound” is C7H13ClN4O, and its molecular weight is 204.66 . The InChI code is 1S/C5H9N3O/c1-4-5(3-6-2)8-9-7-4/h6H,3H2,1-2H3 .

Chemical Reactions Analysis

Oxadiazoles, including “this compound”, have shown favorable oxygen balance and positive heat of formations . They have been utilized in various applications, including pharmaceuticals and energetic materials .

Physical And Chemical Properties Analysis

The compound is a solid form . The SMILES string is Cc1nonc1CN . More specific physical and chemical properties such as melting point, solubility, etc., are not available in the search results.

Scientific Research Applications

Neuroreceptor Occupancy and Drug Development

Piperazine derivatives are prominently featured in research focusing on neuroreceptor occupancy, particularly in the development of drugs targeting mental health disorders. For instance, a study by Rabiner et al. (2002) investigated the occupancy of the 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors in the human brain by DU 125530, a novel, selective, silent 5-HT(1A) antagonist. This research highlights the potential of piperazine derivatives in developing treatments for anxiety and mood disorders, showcasing their utility in understanding receptor dynamics and drug efficacy (Rabiner et al., 2002).

Metabolism and Pharmacokinetics

Another area of significant research interest is the metabolism and pharmacokinetics of piperazine-based compounds. The study of how these compounds are metabolized and excreted in humans and animals provides essential insights into their safety and efficacy profiles. For example, research into the metabolites of L-735,524, a potent HIV-1 protease inhibitor, in human urine shows how piperazine derivatives are processed by the body, which is crucial for drug development and therapeutic application (Balani et al., 1995).

Behavioral and Psychopharmacological Studies

Piperazine derivatives also play a vital role in behavioral and psychopharmacological research. Studies on the subjective effects of compounds like TFMPP (trifluoromethylphenylpiperazine) in humans provide valuable data on their psychotropic properties. Such research helps in understanding the impact of these substances on mood, perception, and cognition, contributing to the knowledge base necessary for developing therapeutic agents or assessing the risks associated with recreational use of similar compounds (Jan et al., 2010).

Mechanism of Action

Target of Action

Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , and antidepressant effects . These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.

Mode of Action

Oxadiazole derivatives have been reported to exhibit anticancer activity . This suggests that these compounds may interact with cellular targets to inhibit cell proliferation or induce apoptosis, although the specific mechanisms would depend on the particular derivative and its functional groups.

Biochemical Pathways

These could potentially include pathways involved in cell proliferation, apoptosis, inflammation, viral replication, and neurotransmission, among others .

Safety and Hazards

properties

IUPAC Name |

3-methyl-4-piperazin-1-yl-1,2,5-oxadiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.ClH/c1-6-7(10-12-9-6)11-4-2-8-3-5-11;/h8H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTAGGCEUHTDGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1N2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B2819563.png)

![2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole](/img/structure/B2819574.png)

![2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2819582.png)

![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2819584.png)